Hypoglycin B

Description

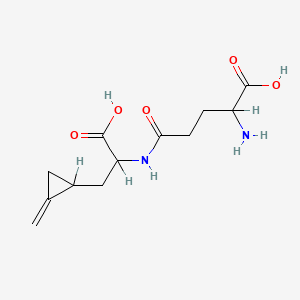

Structure

3D Structure

Properties

CAS No. |

502-37-4 |

|---|---|

Molecular Formula |

C12H18N2O5 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 |

InChI Key |

UYDZYCPIQSRXKU-VGMNWLOBSA-N |

SMILES |

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

melting_point |

200-207°C |

physical_description |

Solid |

sequence |

XX |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Hypoglycin B from Blighia sapida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin B, a toxic dipeptide and the γ-glutamyl conjugate of Hypoglycin A, is a naturally occurring compound found predominantly in the seeds of the ackee fruit (Blighia sapida)[1][2]. Its discovery and isolation have been pivotal in understanding the etiology of Jamaican Vomiting Sickness. This technical guide provides a comprehensive overview of the historical discovery, detailed experimental protocols for its isolation, and a summary of its structural characterization. The methodologies presented are based on foundational research and subsequent advancements in analytical chemistry, offering a valuable resource for researchers in toxicology, natural product chemistry, and drug development.

Discovery and Historical Context

The investigation into the toxic principles of the ackee fruit was driven by the prevalence of Jamaican Vomiting Sickness. In 1955, C. H. Hassall and K. Reyle of the University College of the West Indies published their seminal work detailing the isolation of two biologically active polypeptides: Hypoglycin A and Hypoglycin B[3]. Their research involved the fractionation of aqueous extracts of unripe ackee seeds, guided by toxicity tests in animals[1].

Their initial experiments revealed that the aqueous seed extract contained a complex mixture of at least fourteen ninhydrin-positive compounds[1]. Through a systematic process of ion-exchange chromatography, they successfully separated the neutral compound, Hypoglycin A, from an acidic compound, which they named Hypoglycin B[1]. This pioneering work laid the foundation for all subsequent research on the toxicology and biochemistry of these compounds.

Physicochemical and Toxicological Properties of Hypoglycin B

Hypoglycin B is γ-L-glutamyl-L-α-amino-β-(methylenecyclopropyl)propionic acid, a dipeptide of glutamic acid and Hypoglycin A. While also toxic, it is considered less potent than its counterpart, Hypoglycin A.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₅ | [2] |

| Molar Mass | 270.28 g/mol | [2] |

| Appearance | Acidic polypeptide | [1] |

| Melting Point | 194-195 °C, 200-206 °C (double m.p.) | [1] |

| Optical Rotation | [α]D²² +9.6° ± 2° | [1] |

| Neutralization Equivalent | 175 | [1] |

Experimental Protocols for the Isolation of Hypoglycin B

The isolation of Hypoglycin B from Blighia sapida seeds is a multi-step process involving extraction followed by chromatographic purification. The following protocols are based on the foundational work of Hassall and Reyle (1955) and incorporate modern advancements in chromatography.

Extraction of Crude Hypoglycin B

This initial step aims to extract the water-soluble compounds, including Hypoglycin B, from the ackee seeds.

Materials:

-

Unripe Blighia sapida seeds

-

Distilled water

-

Ethanol (80%)

-

Homogenizer/blender

-

Centrifuge

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Protocol:

-

Sample Preparation: Weigh 100 g of fresh, unripe ackee seeds.

-

Homogenization: Homogenize the seeds with 200 mL of 80% ethanol in a blender for 5 minutes.

-

Centrifugation: Centrifuge the homogenate at 4,000 x g for 15 minutes to pellet the solid material.

-

Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining particulate matter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C until a viscous aqueous extract is obtained.

Purification by Ion-Exchange Chromatography

This step separates Hypoglycin B from other charged and neutral compounds in the crude extract. The original method by Hassall and Reyle utilized Amberlite ion-exchange resins. A generalized modern protocol is presented below.

Materials:

-

Crude aqueous extract of ackee seeds

-

Strong cation exchange resin (e.g., Dowex 50)

-

Weak anion exchange resin (e.g., Amberlite IR-4B)

-

Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

-

Ammonium hydroxide (NH₄OH), various concentrations (e.g., 0.1 M, 1 M)

-

Chromatography columns

-

Fraction collector

-

pH meter

Protocol:

-

Cation-Exchange Chromatography (Capture Step):

-

Equilibrate a column packed with a strong cation exchange resin with 0.1 M HCl.

-

Adjust the pH of the crude extract to approximately 3.0 with 1 M HCl and load it onto the column.

-

Wash the column with distilled water to elute neutral and anionic compounds.

-

Elute the bound amino acids, including Hypoglycin B, with a gradient of ammonium hydroxide (e.g., 0.1 M to 1 M).

-

Collect fractions and monitor for the presence of Hypoglycin B using a suitable analytical method (e.g., TLC with ninhydrin staining or HPLC).

-

-

Anion-Exchange Chromatography (Polishing Step):

-

Pool the fractions containing Hypoglycin B from the cation-exchange step and adjust the pH to approximately 8.0 with 0.1 M NH₄OH.

-

Equilibrate a column packed with a weak anion exchange resin with a suitable buffer at pH 8.0.

-

Load the sample onto the column.

-

Wash the column with the equilibration buffer to remove any remaining cationic and neutral impurities.

-

Elute Hypoglycin B with a decreasing pH gradient (e.g., using a dilute acid like acetic acid).

-

Collect and analyze fractions to identify those containing pure Hypoglycin B.

-

Further Purification by Size-Exclusion Chromatography (Optional)

For obtaining highly purified Hypoglycin B for structural elucidation or biological assays, an additional size-exclusion chromatography step can be employed.

Materials:

-

Partially purified Hypoglycin B fraction

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Isocratic mobile phase (e.g., phosphate-buffered saline, pH 7.4)

-

HPLC or FPLC system

Protocol:

-

Column Equilibration: Equilibrate the size-exclusion column with the chosen mobile phase.

-

Sample Injection: Inject the concentrated, partially purified Hypoglycin B fraction onto the column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Fraction Collection: Collect fractions based on the elution volume. Hypoglycin B will elute at a volume corresponding to its molecular weight (270.28 Da).

-

Analysis: Analyze the collected fractions for the presence and purity of Hypoglycin B.

Quantitative Data

Precise yield data for the isolation of Hypoglycin B is not extensively reported in the literature, as many studies focus on quantification within the fruit rather than preparative isolation. However, the concentration of Hypoglycin B in ackee seeds varies significantly with the maturity of the fruit.

| Fruit Maturity Stage | Hypoglycin B Concentration in Seeds (mg/kg) | Reference |

| Green (Immature) | 1,629 | [4] |

| Ripe | 11,774 | [4] |

This significant increase in Hypoglycin B concentration in the seeds as the fruit ripens is believed to be due to the translocation of Hypoglycin A from the aril to the seeds, where it is converted to Hypoglycin B[4].

Structural Characterization

The structure of Hypoglycin B has been confirmed through various spectroscopic techniques. Notably, NMR spectroscopy has revealed that natural Hypoglycin B exists as a pair of diastereomers.

Key Spectroscopic Data:

-

¹H and ¹³C NMR: Confirms the presence of the γ-glutamyl and the α-amino-β-(methylenecyclopropyl)propionic acid moieties. The ¹³C NMR spectrum distinctly shows separate signals for the individual diastereomers.

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern consistent with the dipeptide structure.

Signaling Pathways and Mechanism of Toxicity

The toxicity of Hypoglycin B is attributed to its in vivo hydrolysis to Hypoglycin A. Hypoglycin A is then metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, which are crucial enzymes in the β-oxidation of fatty acids. This inhibition leads to a disruption of cellular energy metabolism, depletion of glycogen stores, and subsequent severe hypoglycemia.

Visualizations

Experimental Workflow for Hypoglycin B Isolation

Caption: Workflow for the isolation and purification of Hypoglycin B.

Metabolic Pathway of Hypoglycin Toxicity

Caption: Simplified metabolic pathway illustrating Hypoglycin B's mechanism of toxicity.

Conclusion

The discovery and isolation of Hypoglycin B from Blighia sapida represent a significant milestone in natural product chemistry and toxicology. The methodologies established by early researchers and refined with modern analytical techniques have enabled a deeper understanding of its chemical nature and biological activity. This guide provides researchers with the foundational knowledge and detailed protocols necessary to further investigate this intriguing and toxic dipeptide, with potential applications in the study of metabolic disorders and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hypoglycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin B, a naturally occurring dipeptide found predominantly in the seeds of the ackee fruit (Blighia sapida), is a subject of significant interest in toxicology and natural product chemistry. As a derivative of the potent toxin Hypoglycin A, understanding its chemical properties is crucial for researchers in drug development and food safety. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Hypoglycin B. It includes detailed spectroscopic data, experimental protocols for its isolation and characterization, and a review of its metabolic fate and toxicological implications.

Chemical Structure and Properties

Hypoglycin B is a dipeptide composed of an L-glutamic acid residue and a Hypoglycin A molecule, linked via a gamma-glutamyl bond.[1] Its systematic IUPAC name is (2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1S)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid.[2]

The presence of the unusual cyclopropyl moiety, a feature shared with its precursor Hypoglycin A, is a defining characteristic of its structure.[3] This strained ring system is key to its chemical reactivity and biological activity.

Table 1: General Properties of Hypoglycin B

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈N₂O₅ | [2] |

| Molar Mass | 270.28 g/mol | [2] |

| CAS Number | 502-37-4 | [2] |

| Natural Source | Seeds of Blighia sapida (Ackee) | [1] |

Stereochemistry

A critical aspect of Hypoglycin B's chemistry is its stereochemistry. The molecule possesses multiple chiral centers, leading to the existence of diastereomers. Research has confirmed that Hypoglycin B naturally occurs as a pair of diastereomers.[4] While the proton Nuclear Magnetic Resonance (¹H NMR) signals of these diastereomers are indistinguishable, their carbon-13 NMR (¹³C NMR) spectra show distinct chemical shifts for each stereoisomer.[4]

The stereochemical configuration of the constituent Hypoglycin A moiety is crucial for its biological activity. The naturally occurring toxic form of Hypoglycin A is L-α-amino-β-(methylenecyclopropyl)propionic acid.

Spectroscopic Data for Structural Elucidation

The structural characterization of Hypoglycin B relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in confirming the structure of Hypoglycin B and identifying its diastereomeric nature.[4] While the full ¹H NMR spectral data shows overlapping signals for the diastereomers, ¹³C NMR has proven effective in resolving them.

Table 2: ¹³C NMR Chemical Shift Assignments for Hypoglycin B Diastereomers

Note: Specific chemical shift values for the individual diastereomers of Hypoglycin B are not publicly available in the referenced abstracts. Access to the full text of the primary literature (Bowen-Forbes & Minott, 2009, Magn Reson Chem) is required to populate this table.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of Hypoglycin B and for its quantification in biological samples. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the sensitive detection of this compound.

Experimental Protocols

Isolation and Purification of Hypoglycin B from Blighia sapida Seeds

The primary method for the isolation and purification of Hypoglycin B from its natural source is ion-exchange chromatography.[5]

Protocol: Ion-Exchange Chromatography for Hypoglycin B Purification

-

Sample Preparation:

-

Grind mature, dried seeds of Blighia sapida to a fine powder.

-

Defat the seed powder by extraction with a non-polar solvent (e.g., hexane) in a Soxhlet apparatus.

-

Extract the defatted powder with an aqueous ethanol solution (e.g., 80% ethanol) to isolate the polar compounds, including Hypoglycin B.

-

Concentrate the ethanolic extract under reduced pressure to yield a crude extract.

-

-

Ion-Exchange Chromatography:

-

Resin Selection: Utilize a strong cation exchange resin (e.g., Dowex 50W series) packed into a chromatography column.

-

Equilibration: Equilibrate the column with a low ionic strength acidic buffer (e.g., 0.2 M acetic acid).

-

Sample Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.

-

Elution: Elute the bound amino acids, including Hypoglycin B, using a gradient of increasing ionic strength or pH. A common eluent is an aqueous ammonia solution (e.g., 0.1 M to 2 M gradient).

-

Fraction Collection: Collect fractions and monitor for the presence of Hypoglycin B using a suitable analytical technique (e.g., Thin Layer Chromatography or HPLC).

-

-

Desalting and Lyophilization:

-

Pool the fractions containing pure Hypoglycin B.

-

Remove the salt from the eluent by a desalting technique (e.g., gel filtration chromatography or dialysis).

-

Lyophilize the desalted solution to obtain pure, solid Hypoglycin B.

-

Caption: Experimental workflow for the isolation of Hypoglycin B.

Metabolic Pathways and Toxicity

Hypoglycin B itself is not the primary toxic agent. Its toxicity arises from its in vivo hydrolysis to L-Hypoglycin A, a reaction catalyzed by γ-glutamyl transpeptidase.[6]

Metabolic Activation of Hypoglycin A

Once released, Hypoglycin A enters the metabolic pathway of branched-chain amino acids. It is deaminated and oxidatively decarboxylated to form methylenecyclopropylacetyl-CoA (MCPA-CoA). This metabolite is the ultimate toxin.

References

- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of hypoglycin B, a diastereomeric dipeptide from the ackee fruit (Blighia sapida Koenig) by NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mona.uwi.edu [mona.uwi.edu]

- 4. researchgate.net [researchgate.net]

- 5. Improved method for isolation of hypoglycins A and B from fruit of Blighia sapida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Natural Occurrence of Hypoglycin B in Ackee Fruit Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Hypoglycin B in the seeds of the ackee fruit (Blighia sapida). The ackee fruit, while a culinary staple in Jamaica, is infamous for the "Jamaican Vomiting Sickness," a condition resulting from the ingestion of the unripe arils, which contain high levels of the toxic amino acid, Hypoglycin A. This document focuses on its less potent, yet significant dipeptide, Hypoglycin B, which is predominantly found in the seeds of the fruit.

Quantitative Analysis of Hypoglycin B

Hypoglycin B, a γ-glutamyl conjugate of Hypoglycin A, is primarily localized within the seeds of the ackee fruit.[1] Its concentration varies significantly with the maturity of the fruit, a crucial factor in the fruit's detoxification process. As the ackee fruit ripens, Hypoglycin A is translocated from the edible aril to the seeds, where it is converted into Hypoglycin B.[2] This mechanism leads to a decrease in the toxicity of the aril, making it safe for consumption once the fruit has naturally opened.

The following table summarizes the quantitative data on Hypoglycin B concentrations in ackee seeds from various studies.

| Fruit Maturity Stage | Ackee Variety | Hypoglycin B Concentration (mg/kg) | Reference |

| Green (Unripe) | 'Cheese' | 1629 | [3][4][5] |

| Ripe | 'Cheese' | 11774 | [3][4][5] |

| Ripe (Uncooked) | Not Specified | 1060 ± 54 | [6][7] |

| Unripe (Uncooked) | Not Specified | 1428 ± 88 | [6][7] |

Experimental Protocols

The quantification of Hypoglycin B in ackee seeds typically involves chromatographic techniques. The most cited method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with pre-column derivatization to enhance detection.

Sample Preparation and Extraction

-

Sample Collection: Ackee fruits are harvested at different stages of maturity, which are often classified based on visual cues such as the color of the fruit pod.[4]

-

Seed Separation: The seeds are manually separated from the aril and the pod.

-

Homogenization: The seeds are homogenized in a suitable solvent, such as 80% ethanol, to extract the hypoglycins.[6]

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is often reduced in volume using a rotary evaporator to concentrate the analytes.[7]

Derivatization

To improve the chromatographic separation and detection of Hypoglycin B, a pre-column derivatization step is employed. A common derivatizing agent is phenylisothiocyanate (PITC), which reacts with the amino groups of the hypoglycins.[6]

RP-HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a reverse-phase C18 column is used for separation.

-

Mobile Phase: A gradient elution is typically performed using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: The derivatized hypoglycins are detected using a UV detector at a specific wavelength.

-

Quantification: The concentration of Hypoglycin B is determined by comparing the peak area of the sample to that of a known standard.

Isolation of Hypoglycin B

For the isolation and purification of Hypoglycin B for further structural and toxicological studies, ion exchange chromatography has been utilized.[6][8]

Metabolic Pathways and Toxicological Significance

Hypoglycin B itself is considered less potent than Hypoglycin A.[1] However, its toxicological significance lies in its potential to be hydrolyzed back to Hypoglycin A upon ingestion.[9] The toxicity of Hypoglycin A is well-established; it is metabolized in the liver to methylenecyclopropylacetyl-CoA (MCPA-CoA).[9][10] MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, which are crucial enzymes in the β-oxidation of fatty acids.[9][10] This inhibition leads to a severe disruption of energy metabolism, resulting in hypoglycemia, vomiting, and in severe cases, coma and death.[10][11]

The biosynthesis of hypoglycins in the ackee plant is not fully elucidated but is thought to be analogous to the leucine biosynthetic pathway.[12]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. THE ACKEE FRUIT (BLIGHIA SAPIDA) AND ITS ASSOCIATED TOXIC EFFECTS | SCQ [scq.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tracking hypoglycins A and B over different maturity stages: implications for detoxification of ackee (Blighia sapida K.D. Koenig) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. scielo.br [scielo.br]

- 9. Hypoglycin|For Research Applications [benchchem.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. youtube.com [youtube.com]

- 12. hypoglycin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of Hypoglycin B in Blighia sapida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin B, a dipeptide of the toxic amino acid Hypoglycin A and glutamic acid, is a naturally occurring compound found exclusively in the seeds of the ackee fruit (Blighia sapida)[1]. The presence and concentration of Hypoglycin A and B are critical factors in the fruit's toxicity, with improper consumption leading to Jamaican Vomiting Sickness. This technical guide provides a comprehensive overview of the biosynthesis pathway of Hypoglycin B, consolidating available research on its formation from Hypoglycin A, the enzymatic processes involved, and the analytical methods used for its study. This document is intended to serve as a resource for researchers in natural product chemistry, toxicology, and drug development.

The Biosynthetic Pathway of Hypoglycin B

The biosynthesis of Hypoglycin B is intrinsically linked to the synthesis of its precursor, Hypoglycin A. While the complete pathway of Hypoglycin A synthesis is not fully elucidated, it is proposed to be analogous to the biosynthesis of leucine[2]. The final and key step in the formation of Hypoglycin B is the conjugation of Hypoglycin A with glutamic acid.

Proposed Biosynthesis of Hypoglycin A

The biosynthesis of Hypoglycin A is a complex process with several proposed intermediates. Radiotracer studies have suggested that precursors such as threonine and methionine are involved in the formation of the cyclopropyl ring structure of Hypoglycin A[2][3]. The pathway is thought to proceed through a series of enzymatic reactions similar to those in the leucine biosynthesis pathway, although many of the specific enzymes and intermediates in Blighia sapida have not been definitively identified[2].

Conversion of Hypoglycin A to Hypoglycin B

The conversion of Hypoglycin A to Hypoglycin B is a detoxification mechanism within the ackee fruit, where the more toxic Hypoglycin A is sequestered in the seeds as its γ-glutamyl dipeptide[4][5]. This reaction is catalyzed by the enzyme γ-glutamyl transpeptidase (EC 2.3.2.2)[6].

Reaction: Hypoglycin A + γ-Glutamyl Donor → Hypoglycin B + Donor Remnant

The likely in vivo γ-glutamyl donor is glutathione[6].

Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to Hypoglycin B.

Quantitative Data

The concentrations of Hypoglycin A and Hypoglycin B in the arilli and seeds of Blighia sapida vary significantly with the maturity of the fruit. As the fruit ripens, the concentration of Hypoglycin A in the edible aril decreases, while the concentration of Hypoglycin B in the seeds increases, supporting the role of the seeds as a sink for Hypoglycin A[3][4][5].

| Fruit Part | Maturity Stage | Hypoglycin A (mg/kg) | Hypoglycin B (mg/kg) | Reference |

| Arilli | Green | ~8000 | Not Reported | [3][4] |

| Arilli | Ripe | 271 | Not Found | [3][4] |

| Seeds | Green | ~8000 | 1629 | [3][4] |

| Seeds | Ripe | 1451 | 11774 | [3][4] |

Experimental Protocols

The elucidation of the Hypoglycin B biosynthetic pathway has involved several key experimental techniques. Below are generalized protocols based on methodologies cited in the literature.

Extraction and Quantification of Hypoglycins A and B by RP-HPLC

This protocol outlines the general steps for the analysis of Hypoglycin A and B using reverse-phase high-performance liquid chromatography (RP-HPLC), a common method for their quantification[3][4].

1. Sample Preparation:

-

Homogenize a known weight of ackee aril or seed tissue in an 80% ethanol-water solution.

-

Centrifuge the homogenate to pellet solid debris.

-

Filter the supernatant to obtain a clear extract.

2. Derivatization:

-

React the extract with a derivatizing agent such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) derivatives of the amino acids. This step is crucial for UV detection.

3. HPLC Analysis:

-

Inject the derivatized sample into an RP-HPLC system equipped with a C18 column.

-

Elute the compounds using a gradient of an appropriate mobile phase (e.g., acetonitrile and acetate buffer).

-

Detect the PTC-amino acid derivatives using a UV detector at a wavelength of 254 nm.

-

Quantify the concentrations of Hypoglycin A and B by comparing their peak areas to those of known standards.

Assay for γ-Glutamyl Transpeptidase Activity

This protocol is a generalized method for assaying the activity of γ-glutamyl transpeptidase, the enzyme responsible for converting Hypoglycin A to Hypoglycin B[6].

1. Enzyme Extraction and Purification:

-

Homogenize young ackee seeds in a suitable buffer.

-

Purify the enzyme from the crude extract using techniques such as salt fractionation (e.g., ammonium sulfate precipitation) and gel filtration chromatography.

2. Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a γ-glutamyl donor (e.g., γ-glutamyl-p-nitroanilide as an artificial substrate or glutathione as a natural substrate), and an acceptor molecule (e.g., Hypoglycin A).

-

Incubate the reaction mixture at a controlled temperature and pH.

-

Monitor the reaction progress by measuring the formation of the product. If using γ-glutamyl-p-nitroanilide, the release of p-nitroaniline can be measured spectrophotometrically at 405 nm.

-

Calculate the enzyme activity based on the rate of product formation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the investigation of Hypoglycin B biosynthesis.

Conclusion and Future Directions

The biosynthesis of Hypoglycin B in Blighia sapida is a critical metabolic process that directly impacts the toxicity of the ackee fruit. The conversion of Hypoglycin A to Hypoglycin B by γ-glutamyl transpeptidase in the seeds represents a natural detoxification and sequestration mechanism. While the final step of Hypoglycin B formation is well-established, significant research is still required to fully elucidate the preceding biosynthetic pathway of Hypoglycin A. Future research should focus on the identification and characterization of the enzymes and intermediates involved in the early stages of Hypoglycin A synthesis. Furthermore, a detailed kinetic analysis of γ-glutamyl transpeptidase from Blighia sapida would provide valuable insights into the efficiency of Hypoglycin B formation. A deeper understanding of the regulatory mechanisms governing this pathway could have implications for developing strategies to modulate toxin levels in the fruit, enhancing its safety for consumption and exploring potential pharmaceutical applications of its unique chemical constituents.

References

- 1. Molecular regulation of amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hypoglycin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 5. γ-Glutamyl Transpeptidase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]

The Trojan Horse Toxin: An In-depth Technical Guide to the Mechanism of Action of Hypoglycin B in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoglycin B, a naturally occurring compound in the unripe ackee fruit (Blighia sapida), is a key contributor to the toxic potential of this plant, leading to the condition known as Jamaican Vomiting Sickness. While its counterpart, hypoglycin A, is more widely recognized as the primary toxin, hypoglycin B's role is critical as a stable precursor, or 'prodrug'. This technical guide delineates the mechanism of action of hypoglycin B, focusing on its metabolic activation and subsequent disruption of mitochondrial fatty acid β-oxidation. Contrary to direct inhibition, hypoglycin B's toxicity is primarily mediated through its in vivo conversion to hypoglycin A, which is then metabolized to the ultimate toxic effector, methylenecyclopropylacetyl-CoA (MCPA-CoA). This document provides a comprehensive overview of the metabolic pathway, the molecular mechanism of enzyme inhibition, quantitative data from relevant studies, and detailed experimental methodologies.

Introduction

Jamaican Vomiting Sickness is a severe metabolic syndrome characterized by profound hypoglycemia, vomiting, and in severe cases, coma and death. The causative agents are two non-proteinogenic amino acids, hypoglycin A and hypoglycin B, found in the unripe fruit of the ackee tree.[1][2][3] While hypoglycin A is found in the arils and seeds, hypoglycin B is predominantly located in the seeds.[4][5][6] Structurally, hypoglycin B is a γ-L-glutamyl conjugate of hypoglycin A.[3][7] This structural feature renders hypoglycin B less acutely toxic on its own but positions it as a crucial reservoir for the more potent hypoglycin A.[3][5] Understanding the mechanism of hypoglycin B is paramount for the development of diagnostic and therapeutic strategies for ackee poisoning and for researchers studying mitochondrial fatty acid metabolism.

The Metabolic Activation of Hypoglycin B: A Prodrug Mechanism

The central tenet of hypoglycin B's mechanism of action is its role as a prodrug for hypoglycin A. There is no substantial evidence to suggest that hypoglycin B directly inhibits enzymes involved in fatty acid metabolism. Instead, its toxicity is realized through a two-step metabolic activation process.

Step 1: Hydrolysis to Hypoglycin A

Upon ingestion, hypoglycin B undergoes hydrolysis to yield L-glutamic acid and hypoglycin A.[5][8] The enzyme γ-glutamyl transpeptidase, which is known to catalyze the transfer of γ-glutamyl moieties, is implicated in the formation of hypoglycin B from hypoglycin A in the ackee seeds and is likely involved in its breakdown in biological systems.[5][8][9] This conversion effectively increases the bioavailability of hypoglycin A.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tracking hypoglycins A and B over different maturity stages: implications for detoxification of ackee (Blighia sapida K.D. Koenig) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hypoglycin B - Wikipedia [en.wikipedia.org]

- 8. Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures [mdpi.com]

- 9. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

The Intricate Relationship of Hypoglycin A and B: A Deep Dive into Formation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biochemical relationship between Hypoglycin A and its derivative, Hypoglycin B, two non-proteinogenic amino acids found in the Sapindaceae family of plants, most notably in the ackee fruit (Blighia sapida) and certain maple species. Understanding the formation, conversion, and metabolic fate of these compounds is critical due to their association with toxic hypoglycemic syndromes, such as Jamaican Vomiting Sickness. This document provides a comprehensive overview of their biosynthesis, quantitative distribution, and the analytical methods used for their study.

Introduction: The Chemistry and Toxicity of Hypoglycins

Hypoglycin A (L-α-amino-β-(methylenecyclopropyl)propionic acid) is a protoxin, meaning its toxicity manifests after metabolic activation.[1] Upon ingestion, it is converted to the highly toxic metabolite methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2] MCPA-CoA irreversibly inhibits several acyl-CoA dehydrogenases, crucial enzymes in fatty acid β-oxidation and the catabolism of branched-chain amino acids.[1][2] This disruption of fatty acid metabolism leads to a severe energy deficit, forcing cells to rely on glycogen. Once glycogen stores are depleted, the inhibition of gluconeogenesis by MCPA-CoA results in profound hypoglycemia.[1]

Hypoglycin B is the γ-glutamyl dipeptide of Hypoglycin A.[3] While also considered toxic, it is generally found in different concentrations and locations within the plant tissue compared to Hypoglycin A.[3] The primary focus of this guide is the dynamic relationship between these two molecules.

Biosynthesis and Conversion: An Intertwined Path

The formation of Hypoglycin B is directly linked to the presence of Hypoglycin A, with the former being a metabolic sink for the latter, particularly during fruit ripening. This conversion is a key element in the natural detoxification of the edible portions of the ackee fruit.

Proposed Biosynthetic Pathway of Hypoglycin A

The complete biosynthetic pathway of Hypoglycin A has not been fully elucidated. However, radiotracer studies have provided insights into its precursors. The pathway is thought to share similarities with leucine biosynthesis.[4] Key precursors are believed to include:

-

Threonine: Can be incorporated into the Hypoglycin A structure.[4]

-

Methionine: Hypothesized to act as a methyl donor.[4]

-

Acetate: Incorporated via acetyl-CoA.[4]

While the specific enzymes involved in the formation of the unique methylenecyclopropyl group are yet to be identified, the pathway represents a significant area for future research.

Conversion of Hypoglycin A to Hypoglycin B

The conversion of Hypoglycin A to Hypoglycin B is an enzymatic process catalyzed by γ-glutamyl transpeptidase (GGT).[5] This enzyme transfers the γ-glutamyl moiety from a donor, such as glutathione, to the amino group of Hypoglycin A. This process is particularly active in the seeds of the ackee fruit as it matures.

This conversion serves as a detoxification mechanism in the edible aril of the ackee fruit, as Hypoglycin A is translocated to the seeds and converted to the less mobile Hypoglycin B.[3]

Quantitative Data on Hypoglycin A and B Distribution

The concentrations of Hypoglycin A and B vary significantly with the maturity of the ackee fruit and between different varieties. The following tables summarize findings from studies on 'Butter' and 'Cheese' ackee varieties.

Table 1: Hypoglycin A and B Concentrations in 'Cheese' Ackee Fruit at Different Maturity Stages

| Maturity Stage | Tissue | Hypoglycin A (mg/kg) | Hypoglycin B (mg/kg) |

| Green | Aril | ~8000 | Not Reported |

| Green | Seeds | ~8000 | 1629 |

| Ripe | Aril | 271 | Not Reported |

| Ripe | Seeds | 1451 | 11774 |

| Data from Bowen-Forbes & Minott (2011).[3] |

Table 2: Hypoglycin A and B Concentrations in Other Sapindaceae Species

| Species | Plant Part | Hypoglycin A (mg/kg) | Hypoglycin B |

| Sycamore Maple (Acer pseudoplatanus) | Seedlings | 3223 - 4508 | Present |

| Sycamore Maple (Acer pseudoplatanus) | Seeds | 266 - 2962 | Present |

| Sycamore Maple (Acer pseudoplatanus) | Leaves | 120 - 3202 | Present |

| Box Elder Maple (Acer negundo) | Seeds | Measurable quantities | Present |

| Litchi (Litchi chinensis) | Arils (dried) | 1.00 - 21.2 | Not Reported |

| Longan (Dimocarpus longan) | Arils (dried) | 1.08 - 2.45 | Not Reported |

| Data compiled from various sources.[5][6][7] |

The data clearly illustrates the inverse relationship between Hypoglycin A in the aril and Hypoglycin B in the seeds as the ackee fruit ripens.

Experimental Protocols

Quantification of Hypoglycin A and B by HPLC

This protocol is adapted from methods used for the analysis of hypoglycins in ackee fruit.[8]

Sample Preparation:

-

Homogenize 100 g of ackee aril or seed tissue with 195 mL of 80% ethanol.

-

Strain the homogenate through cheesecloth and centrifuge at 2000 x g for 10 minutes.

-

Extract the supernatant twice with toluene to remove lipids.

-

Filter the ethanol layer and reduce the volume to 10 mL using a rotary evaporator.

-

Acidify the extract with 1 mL of 0.5N HCl.

HPLC Analysis:

-

Column: Waters-Spherisorb ODS2 (5-µm film thickness, 250 × 4.6 mm) or equivalent C18 column.[8]

-

Mobile Phase A: 0.05M ammonium acetate (pH 6.8).[8]

-

Mobile Phase B: 0.1M ammonium acetate in acetonitrile–methanol–water (44:10:46, v/v/v) at pH 6.8.[8]

-

Flow Rate: 1 mL/min.[8]

-

Injection Volume: 20 µL.[8]

-

Detection: UV at 254 nm.[8]

-

Gradient: Start with 100% A for 0.2 min, then a linear gradient to 50% A over 35 min.[8]

Quantification of Hypoglycin A by LC-MS/MS

This method offers higher sensitivity and specificity.[9]

Sample Preparation:

-

Shake a 3-g test portion with an ethanolic solution.

-

Centrifuge to pellet solids.

-

Dilute the supernatant for injection.

LC-MS/MS Parameters:

-

Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) with a C18 SecurityGuard guard column.[9]

-

Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium formate, pH 2.9.[9]

-

Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.[9]

-

Flow Rate: 0.5 mL/min, with variations during the run.[9]

-

Injection Volume: 1 µL.[9]

-

Detection: Tandem mass spectrometry monitoring at least two MS-MS transitions for Hypoglycin A.

γ-Glutamyl Transpeptidase Activity Assay

While standard GGT assays use a chromogenic substrate, a modified protocol is required to assess the conversion of Hypoglycin A to Hypoglycin B.[10]

Principle:

The activity of γ-glutamyl transpeptidase is determined by monitoring the time-dependent decrease of the substrate (Hypoglycin A) and the increase of the product (Hypoglycin B) in the presence of a γ-glutamyl donor and a plant protein extract.

Materials:

-

Plant protein extract (from ackee seeds, for example)

-

Hypoglycin A standard

-

γ-Glutamyl donor (e.g., glutathione)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

HPLC system for quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, γ-glutamyl donor, and the plant protein extract.

-

Initiate the reaction by adding a known concentration of Hypoglycin A.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Analyze the aliquots by HPLC (as described in section 4.1) to quantify the concentrations of Hypoglycin A and Hypoglycin B.

-

Calculate the rate of Hypoglycin A consumption and Hypoglycin B formation to determine the enzyme activity.

Metabolic Fate of Ingested Hypoglycin A

Upon ingestion, Hypoglycin A undergoes metabolic activation to its toxic form, MCPA-CoA.[11]

The resulting inhibition of key metabolic pathways leads to the clinical manifestations of Jamaican Vomiting Sickness.

Conclusion

The relationship between Hypoglycin A and Hypoglycin B is a fascinating example of biochemical detoxification within a plant. The enzymatic conversion of the potent protoxin, Hypoglycin A, into its γ-glutamyl dipeptide, Hypoglycin B, primarily in the seeds, is a critical step that renders the aril of the mature ackee fruit safe for consumption. For researchers and professionals in drug development, understanding these pathways and the analytical methods to study them is paramount for food safety, toxicology, and the investigation of metabolic disorders. The provided protocols and data serve as a foundational guide for further exploration into the biochemistry of these unique natural compounds.

References

- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 2. Hypoglycin|For Research Applications [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. hypoglycin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Co-Occurrence of Hypoglycin A and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Toxins in Soapberry (Sapindaceae) Arils: Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. fda.gov [fda.gov]

- 10. γ-Glutamyl Transpeptidase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Hypoglycin B in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin B (HGB) is a naturally occurring dipeptide found predominantly in the seeds of the ackee fruit (Blighia sapida) and certain maple species. It is structurally composed of L-γ-glutamyl-L-hypoglycin A. While less potent than its well-studied counterpart, Hypoglycin A (HGA), HGB is considered a significant toxicant due to its in vivo conversion to HGA, the causative agent of Jamaican Vomiting Sickness. This technical guide provides a comprehensive overview of the toxicological profile of Hypoglycin B in animal models, summarizing key toxicological parameters, detailing experimental methodologies, and illustrating the underlying mechanisms of toxicity. The information presented is intended to support research efforts and aid in the risk assessment of this compound.

Introduction

Hypoglycin B, a derivative of the toxic amino acid Hypoglycin A, has been identified as a key contributor to the toxicity of unripe ackee fruit and the seeds of certain maple trees.[1] Although research has historically focused on HGA, understanding the toxicological properties of HGB is crucial as it serves as a biological reservoir for HGA.[1] Ingestion of HGB can lead to delayed and prolonged toxicity as it is metabolized to the more potent HGA.[1] This guide synthesizes the available data on the toxicity of HGB in animal models, providing a foundational resource for the scientific community.

Quantitative Toxicological Data

The available quantitative data on the acute toxicity of Hypoglycin B is limited. Most studies have focused on Hypoglycin A. However, some key data points for HGB have been reported and are summarized below. For comparative purposes, data for Hypoglycin A are also included where available.

Table 1: Acute Toxicity of Hypoglycin B in Animal Models

| Compound | Animal Model | Route of Administration | Dose | Observed Effects | Reference |

| Hypoglycin B | Rabbit | Intravenous | 25 mg/kg | Lethal | [2] |

| Hypoglycin B | Rat, Mouse | - | - | Less potent than HGA | [2] |

Table 2: Comparative Acute Toxicity of Hypoglycin A

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Hypoglycin A | Rat (Male) | Oral | 231.19 ± 62.55 mg/kg | [3] |

| Hypoglycin A | Rat (Female) | Oral | 215.99 ± 63.33 mg/kg | [3] |

| Hypoglycin A | Rat | Oral (aqueous) | ~100 mg/kg | [3] |

| Hypoglycin A | Rat | Intraperitoneal | 97 mg/kg | [4] |

Mechanism of Toxicity

The toxicity of Hypoglycin B is intrinsically linked to its metabolic conversion to Hypoglycin A.[1] The proposed mechanism involves the enzymatic cleavage of the γ-glutamyl bond, releasing HGA. HGA is then metabolized to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA).[2][5]

MCPA-CoA disrupts mitochondrial fatty acid β-oxidation by irreversibly inhibiting multiple acyl-CoA dehydrogenases.[2][5] This blockage leads to an accumulation of fatty acids and their metabolites. Furthermore, the inhibition of fatty acid oxidation severely impairs gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, which is heavily reliant on energy and precursors from fat metabolism.[2][6] The combined effect of impaired fatty acid oxidation and inhibited gluconeogenesis results in profound hypoglycemia, which is the hallmark of Hypoglycin A and, by extension, Hypoglycin B toxicity.[2][6]

Signaling Pathway of Hypoglycin B Toxicity

Caption: Metabolic activation of Hypoglycin B and its subsequent disruption of cellular energy metabolism.

Experimental Protocols

General Protocol for Acute Oral Toxicity Study of Hypoglycin B in Rats

-

Test Substance: Hypoglycin B, dissolved or suspended in a suitable vehicle (e.g., water, saline).

-

Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Animals are acclimatized for at least 5 days before dosing.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration:

-

A limit test may be performed initially at a dose of 2000 mg/kg body weight.

-

If toxicity is observed, a dose-ranging study is conducted with at least three dose levels, geometrically spaced.

-

The substance is administered by oral gavage in a single dose. The volume administered should not exceed 10 mL/kg body weight.

-

-

Observations:

-

Animals are observed for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weights are recorded before dosing and weekly thereafter.

-

-

Endpoint: The primary endpoint is mortality. The LD50 value can be calculated if a sufficient number of dose groups are used.

-

Pathology: All animals (including those that die during the study and those sacrificed at the end) should undergo a gross necropsy. Histopathological examination of major organs (liver, kidneys, heart, lungs, brain, etc.) is recommended, particularly for animals showing signs of toxicity.

Experimental Workflow for a Typical Acute Toxicity Study

Caption: A generalized workflow for conducting an acute oral toxicity study in animal models.

Toxicokinetics and Metabolism

The toxicokinetics of Hypoglycin B are not well-characterized. It is presumed that upon ingestion, HGB is absorbed from the gastrointestinal tract. The key metabolic step is the hydrolysis of the γ-glutamyl linkage to release HGA, a reaction likely catalyzed by γ-glutamyltranspeptidase.[1] The subsequent metabolism of HGA to MCPA-CoA is the critical activation step leading to toxicity.[2][5] The distribution, metabolism, and excretion profile of HGB itself requires further investigation.

Clinical Signs and Pathology

In animal models, the clinical signs of toxicity following administration of hypoglycin compounds (primarily studied with HGA) include:

-

Hypoglycemia: A profound and often delayed drop in blood glucose levels.[6]

-

Neurological signs: Lethargy, drowsiness, progressing to coma and convulsions.[4]

-

Gastrointestinal signs: Vomiting (in species that can vomit).[7]

Pathological findings in animals treated with hypoglycin compounds often include:

-

Hepatic steatosis: Fatty changes in the liver due to the disruption of fatty acid metabolism.[8]

-

Glycogen depletion: Markedly reduced glycogen stores in the liver.[4]

-

Organ damage: At higher doses, evidence of damage to the liver, kidneys, and other organs may be observed.[8]

Conclusion

The toxicological profile of Hypoglycin B in animal models is primarily defined by its role as a precursor to the potent toxin, Hypoglycin A. While direct quantitative toxicity data for HGB is scarce, its mechanism of action is understood to be the in vivo release of HGA, leading to the inhibition of critical metabolic pathways of fatty acid oxidation and gluconeogenesis. The resulting severe hypoglycemia is the central feature of its toxicity. Further research is warranted to establish a more detailed toxicological profile for Hypoglycin B, including comprehensive LD50 values across different species and routes of administration, and a thorough characterization of its toxicokinetics. Such data will be invaluable for accurate risk assessment and ensuring public health.

References

- 1. mdpi.com [mdpi.com]

- 2. Co-Occurrence of Hypoglycin A and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS [mdpi.com]

- 3. Ackee (Blighia sapida) hypoglycin A toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. fortunejournals.com [fortunejournals.com]

The Role of γ-Glutamyl Transpeptidase in the Metabolism of Hypoglycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin B, a derivative of the toxic amino acid hypoglycin A, is a naturally occurring compound found predominantly in the seeds of the ackee fruit (Blighia sapida). Its metabolism is intrinsically linked to the activity of the enzyme γ-glutamyl transpeptidase (GGT), which plays a crucial role in the detoxification pathway within the ackee fruit. This technical guide provides an in-depth analysis of the function of GGT in the biotransformation of hypoglycin B, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of the metabolic and experimental workflows. Understanding this enzymatic process is vital for researchers in toxicology, natural product chemistry, and drug development, particularly in the context of food safety and the potential pharmacological applications of related compounds.

Introduction

Hypoglycin A is a potent toxin responsible for "Jamaican Vomiting Sickness," a serious condition characterized by severe hypoglycemia.[1] Hypoglycin B is the γ-glutamyl dipeptide of hypoglycin A.[2] The enzyme γ-glutamyl transpeptidase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water.[3] In the context of the ackee fruit, GGT is responsible for the conversion of hypoglycin A to hypoglycin B, a process that is considered a detoxification mechanism as hypoglycin B is less toxic and is sequestered in the seeds as the fruit ripens.[4][5]

The Metabolic Pathway of Hypoglycin B

The primary role of GGT in the metabolism of hypoglycin B is the catalysis of its formation from hypoglycin A. This transpeptidation reaction involves the transfer of a γ-glutamyl group to hypoglycin A. Conversely, GGT can also hydrolyze hypoglycin B, releasing hypoglycin A and glutamic acid. The direction of this reaction is likely dependent on the physiological conditions and the presence of acceptor molecules.

Quantitative Data

Quantitative analysis of hypoglycin A and B in ackee fruit at different stages of maturity demonstrates a clear inverse relationship, supporting the role of GGT in the conversion of hypoglycin A to hypoglycin B as a detoxification mechanism. The following table summarizes data from a study by Bowen-Forbes and Minott (2011) on the 'Cheese' variety of ackee.[4]

| Maturity Stage | Hypoglycin A in Arilli (mg/kg) | Hypoglycin A in Seeds (mg/kg) | Hypoglycin B in Seeds (mg/kg) |

| Green | ~8000 | ~8000 | 1629 |

| Ripe | 271 | 1451 | 11774 |

Note: The original study presents the data graphically; the values in the table are estimations from the published graphs.

As of the current literature review, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the interaction of γ-glutamyl transpeptidase with hypoglycin B as a substrate have not been determined.

Experimental Protocols

Purification of γ-Glutamyl Transpeptidase from Ackee Seeds

The following protocol is based on the work of Kean and Hare (1980), who first purified and characterized GGT from Blighia sapida.

Materials:

-

Immature ackee seeds

-

Buffer A: 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

-

Ammonium sulfate

-

Bio-Gel P-10 and P-200 columns

-

Spectrophotometer

Procedure:

-

Homogenization: Homogenize fresh, immature ackee seeds in cold Buffer A.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cellular debris.

-

Ammonium Sulfate Fractionation: Subject the supernatant to fractional precipitation with ammonium sulfate. Collect the protein fraction that precipitates between 40% and 70% saturation.

-

Dialysis: Dialyze the collected precipitate against Buffer A overnight.

-

Gel Filtration Chromatography (Bio-Gel P-10): Apply the dialyzed protein solution to a Bio-Gel P-10 column equilibrated with Buffer A to remove smaller molecules.

-

Gel Filtration Chromatography (Bio-Gel P-200): Pool the active fractions from the P-10 column and apply to a Bio-Gel P-200 column equilibrated with Buffer A for further purification.

-

Enzyme Assay: Monitor GGT activity in the fractions at each stage using a suitable substrate such as γ-glutamyl-p-nitroanilide.

References

- 1. Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tracking hypoglycins A and B over different maturity stages: implications for detoxification of ackee (Blighia sapida K.D. Koenig) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unraveling the Enigma of Jamaican Vomiting Sickness: A Historical and Biochemical Inquiry into Hypoglycin A and Its Metabolite

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Jamaican Vomiting Sickness (JVS), a severe and often fatal illness characterized by acute hypoglycemia and violent vomiting, has been a significant public health concern in Jamaica and other Caribbean nations for centuries. This technical guide provides a comprehensive historical and biochemical overview of JVS, with a particular focus on the causative toxins, Hypoglycin A and its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA). The document delves into the historical investigations that unraveled the etiology of the disease, presents key quantitative data in a structured format, outlines the experimental methodologies that were pivotal in the discovery of the toxins, and provides detailed visualizations of the affected metabolic pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in naturally occurring toxins, metabolic disorders, and the historical evolution of toxicological research. It is important to note that while "Hypoglycin B" is mentioned in the topic, the primary focus of this guide will be on Hypoglycin A and its metabolically active form, MCPA-CoA, which is the principal agent of toxicity. Hypoglycin B is a diastereomer of Hypoglycin A and is found in the seeds of the ackee fruit but is not the primary cause of JVS.

Historical Perspectives on Jamaican Vomiting Sickness

The first documented accounts of a mysterious and deadly illness in Jamaica, characterized by sudden and severe vomiting, emerged in the late 19th century.[1][2] The affliction, which predominantly affected malnourished children, was colloquially known as "Jamaican Vomiting Sickness." For decades, the cause of JVS remained elusive, with theories ranging from infectious agents to poisoning from various local flora.

The crucial breakthrough in understanding JVS came in the mid-20th century, largely through the pioneering work of researchers at the University College of the West Indies (now the University of the West Indies). In the 1950s, a definitive link was established between the consumption of the unripe fruit of the ackee tree (Blighia sapida) and the onset of the sickness.[1] This discovery was a landmark in toxicology and public health in the Caribbean.

Subsequent research led by scientists such as Hassall and Reyle resulted in the isolation and characterization of two toxic, non-proteinogenic amino acids from the ackee fruit in 1955: Hypoglycin A and Hypoglycin B.[3] Hypoglycin A was identified as the primary causative agent of JVS.[2][3] Further investigations revealed that the toxicity of Hypoglycin A is due to its metabolism in the body to a highly toxic compound, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] This metabolite was found to potently inhibit crucial metabolic pathways, leading to the profound hypoglycemia and other severe symptoms observed in JVS patients.

The elucidation of the structure of Hypoglycin A and the mechanism of its toxicity was a significant scientific achievement that not only explained the etiology of JVS but also provided a foundation for understanding other metabolic disorders caused by similar toxins. The mortality rate from JVS was alarmingly high, reaching up to 80% before the introduction of intravenous glucose therapy in 1954, which dramatically improved patient outcomes.[4]

Data Presentation

Table 1: Concentration of Hypoglycin A and Hypoglycin B in Ackee Fruit (Blighia sapida) at Different Stages of Maturity

| Stage of Maturity | Fruit Part | Hypoglycin A Concentration (mg/kg) | Hypoglycin B Concentration (mg/kg) |

| Immature (Green) | Aril | ~8000 | Not typically present in aril |

| Immature (Green) | Seeds | ~8000 | ~1629 |

| Mature (Ripe, Opened) | Aril | 271 | Not typically present in aril |

| Mature (Ripe, Opened) | Seeds | 1451 | ~11774 |

Source: Data compiled from studies on 'Cheese' variety of ackee.

Table 2: Historical Mortality Rates of Jamaican Vomiting Sickness

| Period | Mortality Rate | Key Intervention |

| Before 1954 | Up to 80% | None specific |

| After 1954 | Significantly Reduced | Introduction of intravenous glucose therapy |

Table 3: Typical Clinical and Metabolic Findings in Patients with Jamaican Vomiting Sickness

| Clinical/Metabolic Parameter | Finding |

| Clinical Presentation | |

| Onset | Acute, 2-6 hours post-ingestion of unripe ackee |

| Gastrointestinal | Severe vomiting, abdominal discomfort |

| Neurological | Drowsiness, lethargy, seizures, coma |

| Metabolic Findings | |

| Blood Glucose | Profound hypoglycemia |

| Liver Function | Elevated AST (Aspartate aminotransferase) |

| Acid-Base Balance | Metabolic acidosis, increased anion gap |

| Electrolytes | Decreased bicarbonate |

| Urine | Presence of dicarboxylic acids |

Experimental Protocols

Isolation and Identification of Hypoglycin A and B (Circa 1950s)

-

Extraction:

-

Large quantities of unripe ackee arils and seeds were collected.

-

The plant material was likely homogenized and subjected to extraction with a polar solvent, such as aqueous ethanol or methanol, to isolate the water-soluble amino acid derivatives.

-

The crude extract would have been filtered and concentrated under reduced pressure to yield a viscous syrup.

-

-

Purification using Ion-Exchange Chromatography:

-

The concentrated extract was then likely passed through a column containing a cation-exchange resin (e.g., Dowex 50).

-

The column would have been washed with water to remove neutral and anionic compounds.

-

The amino acids, including Hypoglycin A and B, would be retained on the resin.

-

Elution of the bound amino acids was likely achieved by using a gradient of a weak base, such as dilute ammonia or pyridine solution.

-

Fractions were collected and monitored for the presence of amino acids using techniques like paper chromatography with ninhydrin staining.

-

-

Crystallization and Characterization:

-

Fractions containing the purified compounds were pooled, concentrated, and subjected to crystallization, likely from an alcohol-water mixture.

-

The resulting crystals of Hypoglycin A and B were then analyzed to determine their physical and chemical properties.

-

Elemental analysis would have been performed to determine the empirical formula.

-

Chemical degradation studies, such as hydrolysis followed by identification of the resulting amino acids (in the case of Hypoglycin B, which is a dipeptide of glutamic acid and Hypoglycin A), were likely employed to elucidate the structures.

-

Spectroscopic techniques available at the time, such as infrared (IR) spectroscopy, would have been used to identify functional groups.

-

Mandatory Visualization

Biochemical Mechanism of Hypoglycin A Toxicity

The toxicity of Hypoglycin A is a classic example of "lethal synthesis," where the ingested compound is metabolized into a more toxic substance.

-

Conversion to MCPA-CoA: In the body, Hypoglycin A is transaminated and then oxidatively decarboxylated to form methylenecyclopropylacetyl-CoA (MCPA-CoA).[2]

-

Inhibition of Fatty Acid β-Oxidation: MCPA-CoA is a potent inhibitor of several key enzymes involved in the β-oxidation of fatty acids. It primarily targets short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD). This inhibition is irreversible, as MCPA-CoA acts as a suicide substrate for these enzymes. The blockage of β-oxidation leads to an accumulation of fatty acids in the liver and a severe depletion of acetyl-CoA.

-

Inhibition of Gluconeogenesis: The lack of acetyl-CoA, a crucial allosteric activator of pyruvate carboxylase, leads to the inhibition of gluconeogenesis. Gluconeogenesis is the metabolic pathway responsible for generating glucose from non-carbohydrate sources, which is vital for maintaining blood glucose levels during fasting. The inability to synthesize new glucose, coupled with the continued utilization of glucose by tissues, results in profound and often fatal hypoglycemia.

Conclusion

The story of Jamaican Vomiting Sickness and the discovery of Hypoglycin A is a compelling example of how traditional knowledge and rigorous scientific investigation can converge to solve a public health crisis. The historical journey from a mysterious, fatal illness to a well-understood metabolic poisoning has provided invaluable insights into toxicology, biochemistry, and the importance of public health education. For researchers and drug development professionals, the mechanism of MCPA-CoA's inhibition of fatty acid metabolism offers a potent model for studying metabolic derangements and for the potential design of targeted therapeutic interventions for other metabolic diseases. The continued study of such natural toxins remains a critical area of research, with the potential to uncover novel biochemical pathways and therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hypoglycin B from Ackee Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hypoglycin B, a dipeptide of hypoglycin A and glutamic acid, is a non-proteinogenic amino acid found in significant quantities in the seeds of the ackee fruit (Blighia sapida).[1][2][3] While the fruit's aril is a culinary staple in Jamaican cuisine, the seeds are toxic due to the presence of hypoglycin A and B. As the fruit matures, hypoglycin A is translocated to the seeds and converted into hypoglycin B.[2][4] This document provides a detailed protocol for the extraction of hypoglycin B from ackee seeds, employing a two-step Soxhlet extraction method. The initial step involves the removal of lipids, followed by the extraction of the target dipeptide. Subsequent purification steps are required for isolating pure hypoglycin B.

Data Presentation

The concentration of hypoglycin B in ackee seeds can vary depending on the fruit's maturity and variety. The following table summarizes reported concentrations of hypoglycins A and B in ackee seeds.

| Ackee Variety | Maturity Stage | Hypoglycin A (mg/kg) | Hypoglycin B (mg/kg) | Reference |

| 'Cheese' | Green | ~8000 | 1629 | [1][2] |

| 'Cheese' | Ripe | 1451 | 11774 | [1][2] |

| Not Specified | Unripe | 142.8 ± 8.8 mg/100g | Not Reported | [5][6] |

| Not Specified | Ripe | 106.0 ± 5.4 mg/100g | 106.0 per 100g** | [5][6][7] |

*Note: Values reported in mg/100g fresh weight. **Note: Reported as the dipeptide in the highest concentration.

Experimental Protocols

This protocol details a two-stage extraction process for obtaining a hypoglycin B-rich extract from ackee seeds. The first stage is a defatting step using a nonpolar solvent, followed by the extraction of hypoglycin B with a polar solvent.

Materials and Reagents:

-

Mature ackee seeds

-

n-Hexane or petroleum ether (ACS grade)

-

80% Ethanol (Ethanol/water, 80:20 v/v)

-

Drying oven

-

Coffee grinder or blender

-

Soxhlet extraction apparatus (including thimbles, condenser, and round-bottom flask)

-

Heating mantle

-

Rotary evaporator

-

Whatman No. 1 filter paper

Protocol:

Part 1: Seed Preparation and Defatting

-

Seed Preparation:

-

Soxhlet Defatting:

-

Accurately weigh the powdered ackee seeds and place them into a cellulose Soxhlet thimble.

-

Assemble the Soxhlet apparatus with the thimble in the extraction chamber and a round-bottom flask containing n-hexane or petroleum ether.

-

Heat the solvent using a heating mantle to initiate the extraction process.

-

Continue the extraction for 2-4 hours, allowing the solvent to cycle through the seed powder.[8] This step removes the majority of the lipids.[7][8]

-

After extraction, carefully dismantle the apparatus and remove the thimble containing the defatted seed powder.

-

Allow the defatted seed powder to air-dry in a fume hood to remove any residual solvent.

-

Part 2: Hypoglycin B Extraction

-

Soxhlet Extraction of Hypoglycin B:

-

Place the dried, defatted ackee seed powder into a new Soxhlet thimble.

-

Assemble the Soxhlet apparatus with a clean round-bottom flask containing 80% ethanol. 80% ethanol has been effectively used for the extraction of the related compound, hypoglycin A.[9]

-

Heat the 80% ethanol to begin the extraction.

-

Continue the extraction for 6-8 hours.

-

Once the extraction is complete, allow the apparatus to cool.

-

-

Concentration of the Extract:

-

The resulting ethanolic extract in the round-bottom flask contains hypoglycin B and other polar compounds.

-

Filter the extract through Whatman No. 1 filter paper to remove any fine particulate matter.

-

Concentrate the filtered extract using a rotary evaporator to remove the ethanol and water, yielding a crude extract rich in hypoglycin B.[8]

-

Part 3: Downstream Processing (Purification)

The crude extract contains a mixture of amino acids, peptides, and other polar molecules. Further purification is necessary to isolate hypoglycin B. Ion exchange chromatography is a commonly used method for the purification of hypoglycin B from the crude extract.[6][7][8][10]

Visualizations

Caption: Experimental workflow for the extraction and purification of Hypoglycin B.

Caption: Biosynthetic relationship of Hypoglycin A and Hypoglycin B in ackee fruit.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Blighia sapida seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Hypoglycin B in Plant Material by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin B, a dipeptide of glutamic acid and hypoglycin A, is a naturally occurring toxicant found in various plants of the Sapindaceae family, most notably in the seeds of the ackee fruit (Blighia sapida) and certain maple species (Acer sp.). While its toxicity is considered less potent than its precursor, hypoglycin A, the quantification of hypoglycin B is crucial for a comprehensive safety assessment of food products derived from these plants and for toxicological research. This application note provides a detailed protocol for the quantification of hypoglycin B in plant material using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the current lack of a commercially available analytical standard and a validated LC-MS/MS method specifically for hypoglycin B, this protocol is adapted from a validated method for hypoglycin A. As such, this proposed method requires in-house validation to ensure accuracy, precision, and reliability for its intended purpose.

Materials and Methods

This section details the necessary reagents, equipment, and procedures for the extraction and quantification of hypoglycin B from plant samples.

Reagents and Materials

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Hypoglycin B (analytical standard, if available; otherwise, purified and characterized in-house)

-

L-Glutamic acid-d5 (or other suitable stable isotope-labeled internal standard)

-

Plant material (e.g., ackee seeds, maple seeds), lyophilized and finely ground

-

0.22 µm syringe filters

Equipment

-

High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Lyophilizer

Experimental Protocols

Sample Preparation

The following protocol is adapted from a method for the extraction of hypoglycin A from maple samples.[1]

-

Weighing: Accurately weigh 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.

-

Extraction: Add 1.5 mL of 80% methanol in water.

-

Homogenization: Vortex the mixture for 1 minute.

-

Sonication: Sonicate the sample in a water bath for 15 minutes.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Collection: Transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the pellet and combine the supernatants.

-

Internal Standard Spiking: Add the internal standard (e.g., L-Glutamic acid-d5) to the combined supernatant to a final concentration of 100 ng/mL.

-

Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following proposed LC-MS/MS parameters are based on methods for similar compounds and the known fragmentation of hypoglycin B.[1]

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions for Hypoglycin B:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Hypoglycin B | 273.1 | 142.1 (Hypoglycin A fragment) | 84.1 (Glutamic acid immonium ion) |

| L-Glutamic acid-d5 (IS) | 153.1 | 89.1 | 60.1 |

Note: The proposed MRM transitions for Hypoglycin B are based on its structure as a dipeptide of glutamic acid and hypoglycin A. The precursor ion [M+H]+ is m/z 273.1. The quantifier ion is proposed as the fragment corresponding to the loss of the glutamic acid moiety, resulting in the protonated hypoglycin A at m/z 142.1. The qualifier ion is proposed as the immonium ion of glutamic acid at m/z 84.1. These transitions must be confirmed by direct infusion of a hypoglycin B standard, if available.

Data Presentation

The following table summarizes quantitative data for hypoglycin B in the seeds of two varieties of ackee fruit at different maturity stages, as determined by RP-HPLC.[2]

| Ackee Variety | Maturity Stage | Hypoglycin B Concentration in Seeds (mg/kg) |

| 'Cheese' | Green | 1629 |

| Ripe | 11774 | |

| 'Butter' | Green | 1850 |

| Ripe | 9860 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction of hypoglycin B.

Hypoglycin B Biosynthesis Pathway

Caption: Biosynthesis of hypoglycin B from hypoglycin A.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the quantification of hypoglycin B in plant material using LC-MS/MS. The provided methodology, adapted from validated methods for similar analytes, offers a strong starting point for researchers. It is imperative to perform a full method validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), once an analytical standard for hypoglycin B becomes available. The successful implementation of this method will enable more accurate risk assessments and a deeper understanding of the toxicology of plants containing this dipeptide.

References

- 1. Co-Occurrence of Hypoglycin A and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracking hypoglycins A and B over different maturity stages: implications for detoxification of ackee (Blighia sapida K.D. Koenig) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of Hypoglycin B using 1D and 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals